6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile
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Overview
Description
6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile typically involves the condensation of benzaldehyde, acetophenone, and urea in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects . The exact molecular targets and pathways vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Known for its inhibitory effects on matrix metalloproteinases.
2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: Exhibits xanthine oxidase inhibitory activity.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Displays a wide spectrum of biological activities.
Uniqueness: 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile stands out due to its unique structural features and versatile reactivity. Its triphenyl substitution pattern provides distinct electronic properties, making it a valuable scaffold for the development of new bioactive molecules .
Properties
CAS No. |
65004-31-1 |
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Molecular Formula |
C23H15N3O |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
6-oxo-1,2,4-triphenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C23H15N3O/c24-16-20-21(17-10-4-1-5-11-17)25-22(18-12-6-2-7-13-18)26(23(20)27)19-14-8-3-9-15-19/h1-15H |
InChI Key |
SQSZVYMRHVDGOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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